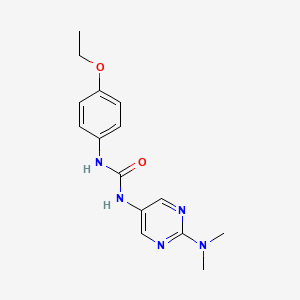![molecular formula C24H23N3OS2 B2665885 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 477887-91-5](/img/structure/B2665885.png)
3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole” is a complex organic molecule. It contains a naphtho[1,2-b]thiophene moiety, which is a polycyclic aromatic hydrocarbon with a sulfur atom incorporated in the ring system . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that has been widely studied due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and various substituents. The naphtho[1,2-b]thiophene moiety would likely contribute to the compound’s aromaticity and potentially its photophysical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the sulfur atom in the thiophene ring could potentially affect its electronic properties .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and investigation of 1,2,4-triazole derivatives, including those structurally related to 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole, have been a focal point of chemical research due to their diverse chemical properties and potential applications. These compounds are synthesized through various chemical reactions, providing a versatile platform for chemical exploration. The alkylation, aminomethylation, and cyanoethylation of 1,2,4-triazole-3-thiols, including those with methoxybenzyl components, yield new 3-sulfanyl-1,2,4-triazoles, indicating the compound's capacity for functional modification and derivatization (Kaldrikyan et al., 2016).
Anticancer and Antimicrobial Potential
The anticancer and antimicrobial activities of 1,2,4-triazole derivatives have been extensively studied, showcasing their potential in medical and pharmaceutical research. For instance, the synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have demonstrated promising anticancer activity against a variety of cancer cell lines, underscoring the therapeutic potential of such compounds (Bekircan et al., 2008). Moreover, novel 1,2,4-triazole derivatives have been identified with significant antimicrobial activities, highlighting their applicability in developing new antimicrobial agents (Bektaş et al., 2010).
Mechanism of Action
Future Directions
The study of complex organic molecules like this one is a vibrant area of research, with potential applications in various fields such as medicinal chemistry, materials science, and more . Future research could explore the synthesis, properties, and potential applications of this and similar compounds.
properties
IUPAC Name |
3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-3-27-23(25-26-24(27)29-15-16-8-12-19(28-2)13-9-16)21-14-18-11-10-17-6-4-5-7-20(17)22(18)30-21/h4-9,12-14H,3,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVDEVBUGMMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC4=C(S3)C5=CC=CC=C5CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2665810.png)



![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)


![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)
![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2665822.png)
![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)